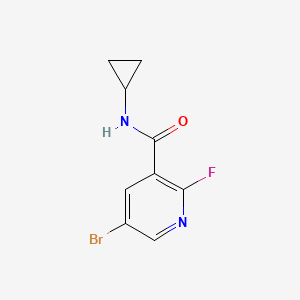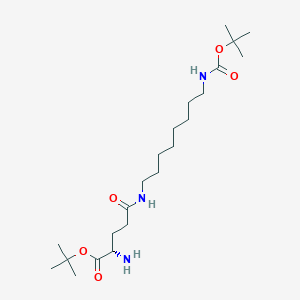
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group and a bromine atom attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Imidazole Formation: The final step involves the formation of the imidazole ring. This can be done by reacting the brominated benzyloxy phenyl compound with an appropriate imidazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated phenyl imidazole.
Substitution: Phenyl imidazole with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and bromine substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Benzyloxy)-4-chlorophenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-(2-(Benzyloxy)-4-fluorophenyl)-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.
2-(2-(Benzyloxy)-4-iodophenyl)-1H-imidazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets. Additionally, the bromine atom can participate in unique chemical reactions that are not possible with other halogens.
Propriétés
IUPAC Name |
2-(4-bromo-2-phenylmethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-7-14(16-18-8-9-19-16)15(10-13)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFALDAXOFLQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8167602.png)


